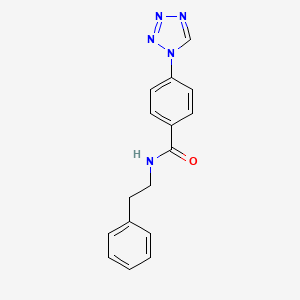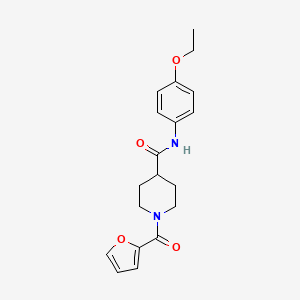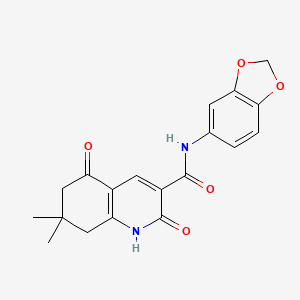
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has received significant attention in scientific research. It is a potent inhibitor of various enzymes and has been studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one involves the inhibition of various enzymes, as mentioned earlier. It has been found to inhibit the activity of lipoxygenases, which are involved in the production of leukotrienes, a type of inflammatory mediator. It also inhibits the activity of cyclooxygenases, which are involved in the production of prostaglandins, another type of inflammatory mediator. Furthermore, it inhibits the activity of phospholipases, which are involved in the breakdown of cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one have been extensively studied. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one in lab experiments include its potent inhibitory activity against various enzymes, making it a useful tool for studying the mechanisms of inflammation and cancer. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one. One potential direction is to study its potential therapeutic applications in the treatment of other diseases, such as Alzheimer's disease and diabetes. Another direction is to study its potential use as a lead compound for the development of new drugs with improved efficacy and safety profiles. Additionally, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo, as well as its potential toxicity.
In conclusion, 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications. Its potent inhibitory activity against various enzymes makes it a useful tool for studying the mechanisms of inflammation and cancer. However, further studies are needed to determine its safety and efficacy in vivo, as well as its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one involves the condensation of 3-bromo-4,5-dimethoxybenzaldehyde and 2,5-dichlorophenylglyoxal with urea in the presence of a catalytic amount of acetic acid. The resulting product is then purified by recrystallization to obtain a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. It has been found to inhibit various enzymes such as lipoxygenases, cyclooxygenases, and phospholipases, which are involved in the inflammatory response. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
(4Z)-4-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrCl2NO4/c1-24-15-7-9(5-12(19)16(15)25-2)6-14-18(23)26-17(22-14)11-8-10(20)3-4-13(11)21/h3-8H,1-2H3/b14-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNQDLVXBCHMQT-NSIKDUERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)Cl)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)Cl)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrCl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-oxazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-diethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5304950.png)
![3-(3,4-difluorophenyl)-5-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5304965.png)

![N-{2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304975.png)
![5-amino-3-{2-[2-(benzyloxy)-3,5-dichlorophenyl]-1-cyanovinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5304983.png)
![1-[2-(benzyloxy)-5-chlorobenzoyl]-4-methylpiperazine](/img/structure/B5305000.png)
![3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5305005.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B5305014.png)
![4-({[(4-methoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5305019.png)
![3-(allylthio)-6-(2-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305027.png)

![methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5305033.png)